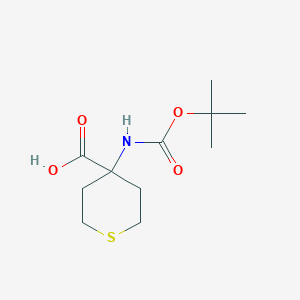

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid

説明

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO4S. It is a derivative of tetrahydrothiopyran, featuring a Boc-protected amino group and a carboxylic acid functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of tetrahydrothiopyran-4-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc-protection step .

化学反応の分析

Types of Reactions

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce a Boc (tert-butoxycarbonyl) group allows for selective protection of amine functionalities during multi-step synthesis processes . -

Building Block for Peptides :

The compound can be utilized as a building block for peptide synthesis, particularly in the design of cyclic peptides that exhibit enhanced biological activity and stability against proteolytic degradation. This property is crucial for developing therapeutic peptides that can withstand metabolic breakdown . -

Potential Antagonist Development :

Research indicates that derivatives of this compound may function as antagonists for specific receptors, such as bradykinin receptors. These antagonists have potential applications in treating conditions related to pain and inflammation .

Biochemical Applications

-

Proteomics Research :

The compound is noted for its application in proteomics, particularly in the development of novel reagents for protein labeling and modification. This capability enhances the study of protein interactions and functions within biological systems . -

Synthesis of β-Peptides :

It has been explored for synthesizing β-peptides, which are known for their ability to adopt stable secondary structures, such as helices and sheets. These structures are essential for creating biomimetic materials and studying protein folding mechanisms .

Case Study 1: Synthesis of Bradykinin Receptor Antagonists

A study published in the Journal of Medicinal Chemistry detailed the synthesis of sulfonamide-containing bradykinin receptor antagonists using this compound as a precursor. The research highlighted structure-activity relationships that guided the optimization of these compounds for enhanced efficacy against pain pathways .

Case Study 2: Development of Peptidomimetics

In another study focusing on peptidomimetics, researchers utilized this compound to create analogs that mimic natural peptides but with improved stability and bioavailability. This work demonstrated the versatility of this compound in drug design, particularly for therapeutic agents targeting complex diseases .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug production | Enhances selectivity in multi-step syntheses |

| Peptide Synthesis | Building block for cyclic peptides | Improves stability against proteolytic degradation |

| Proteomics | Reagents for protein labeling | Facilitates studies on protein interactions |

| β-Peptide Synthesis | Formation of stable secondary structures | Important for biomimetic material development |

| Bradykinin Antagonist Design | Development of receptor antagonists | Potential applications in pain management |

作用機序

The mechanism of action of 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with enzymes or receptors. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .

類似化合物との比較

Similar Compounds

- 4-(tert-Butoxycarbonylamino)thiane-4-carboxylic acid

- 4-(tert-Butoxycarbonylamino)tetrahydro-2H-thiopyran-4-carboxylic acid

- 4-(tert-Butoxycarbonylamino)tetrahydropyran-4-carboxylic acid

Uniqueness

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is unique due to the presence of the sulfur atom in the tetrahydrothiopyran ring, which imparts distinct chemical reactivity compared to its oxygen-containing analogs. This sulfur atom allows for specific interactions and reactions that are not possible with similar compounds lacking sulfur .

生物活性

4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant research findings and case studies.

- IUPAC Name : 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol

- Melting Point : 157°C (decomposition)

- Solubility : Soluble in water (15 g/L at 25°C)

Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, which influence its interaction with biological targets.

Research indicates that this compound may interact with various enzymes and receptors involved in metabolic pathways. The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and solubility, potentially facilitating cellular uptake.

Antimicrobial Activity

A study demonstrated that derivatives of tetrahydrothiopyran compounds exhibit significant antimicrobial properties. The introduction of the Boc group was found to enhance the antibacterial activity against Gram-positive bacteria, suggesting a structure-activity relationship (SAR) where modifications can lead to improved efficacy .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases. The compound's mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammation .

Enzyme Inhibition Studies

Research has highlighted the compound's ability to inhibit specific enzymes associated with metabolic disorders. For instance, it was shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making it a candidate for diabetes treatment .

Data Table: Summary of Biological Activities

Applications in Drug Development

Given its biological activities, this compound is being explored as a lead compound for developing new therapeutics targeting various diseases, including infections and metabolic disorders. Its role as a pharmaceutical intermediate also highlights its importance in synthesizing more complex molecules with enhanced bioactivity.

特性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]thiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-11(8(13)14)4-6-17-7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTKMOOFKYOPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCSCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361473 | |

| Record name | 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108329-81-3 | |

| Record name | 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。